molecular formula C8H8BrNO2 B11876939 1-Bromo-3,5-dimethyl-2-nitrobenzene

1-Bromo-3,5-dimethyl-2-nitrobenzene

Cat. No.: B11876939
M. Wt: 230.06 g/mol
InChI Key: JPQRNMLKDJLWIJ-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dimethyl-2-nitrobenzene is an aromatic compound with the molecular formula C8H8BrNO2. It is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethyl-2-nitrobenzene can be synthesized through a multi-step process involving nitration and bromination of a suitable precursor. One common method involves the nitration of 1,3-dimethylbenzene (m-xylene) to form 1,3-dimethyl-2-nitrobenzene, followed by bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and reagent concentration. This approach can enhance yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3,5-dimethyl-2-nitrobenzene is utilized in various scientific research applications, including:

Biological Activity

1-Bromo-3,5-dimethyl-2-nitrobenzene (C8H8BrNO2) is an organic compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound is characterized by its bromine and nitro substituents on a dimethylbenzene framework, which influences its interaction with biological systems.

  • Molecular Formula : C8H8BrNO2
  • Molecular Weight : 216.06 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : 259.6 °C
  • Melting Point : 38-40 °C

Biological Activity

The biological activity of this compound has been studied in various contexts, including its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings related to its anticancer properties:

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundMCF7 (breast cancer)25.72 ± 3.95Induction of apoptosis
Related BnZ derivativesU87 (glioblastoma)45.2 ± 13.0Cytotoxicity via apoptosis
Other derivativesPC-3 (prostate cancer)12.19 ± 0.25Inhibition of androgen receptor functions

The compound has shown promising results in inducing apoptosis in MCF7 cells, with a reported IC50 value indicating effective cytotoxicity at relatively low concentrations .

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : Flow cytometry studies demonstrated that this compound can accelerate apoptosis in cancer cell lines.
  • Inhibition of Key Pathways : It has been observed to inhibit certain signaling pathways crucial for cancer cell survival and proliferation.

Study on Anticancer Effects

A study conducted by Ribeiro Morais et al. focused on the synthesis and evaluation of various BnZ derivatives, including those based on the structure of this compound. The study found that these derivatives exhibited significant anticancer activity, with some showing IC50 values lower than conventional chemotherapeutics like cisplatin .

In Vivo Studies

In vivo experiments involving tumor-bearing mice demonstrated that treatment with derivatives of this compound led to reduced tumor growth compared to control groups. This suggests a potential for therapeutic application in oncology .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-bromo-3,5-dimethyl-2-nitrobenzene

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3

InChI Key

JPQRNMLKDJLWIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C

Origin of Product

United States

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